alpha-Methylhistamine

Description

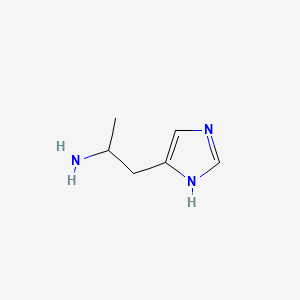

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(1H-imidazol-5-yl)propan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N3/c1-5(7)2-6-3-8-4-9-6/h3-5H,2,7H2,1H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNQIOISZPFVUFG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CN=CN1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80990132 | |

| Record name | 1-(1H-Imidazol-5-yl)propan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80990132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6986-90-9 | |

| Record name | α-Methyl-1H-imidazole-5-ethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6986-90-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | alpha-Methylhistamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006986909 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(1H-Imidazol-5-yl)propan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80990132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Agonist Action of α-Methylhistamine on Histamine H3 Receptors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

α-Methylhistamine is a potent and selective agonist for the histamine (B1213489) H3 receptor, a presynaptic autoreceptor and heteroreceptor that plays a crucial role in modulating the release of histamine and other neurotransmitters. This technical guide provides an in-depth overview of the mechanism of action of α-Methylhistamine on H3 receptors, detailing its binding affinity, functional potency in second messenger systems, and its physiological effects on neurotransmitter release. The information is supported by quantitative data from key experimental assays, detailed protocols for these experiments, and visual representations of the involved signaling pathways and workflows.

Introduction

The histamine H3 receptor is a G protein-coupled receptor (GPCR) primarily located in the central nervous system.[1] As an autoreceptor on histaminergic neurons, it inhibits the synthesis and release of histamine.[1] As a heteroreceptor on non-histaminergic neurons, it modulates the release of various other neurotransmitters, including acetylcholine (B1216132), dopamine (B1211576), norepinephrine, serotonin, and GABA.[1] α-Methylhistamine, particularly its (R)-enantiomer, is a valuable pharmacological tool for studying the physiological and pathological roles of the H3 receptor.[2] Its high potency and selectivity make it a standard agonist in H3 receptor research.[2][3]

Mechanism of Action

Activation of the H3 receptor by α-Methylhistamine initiates a signaling cascade through its coupling to the Gi/o family of G proteins. This leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. The βγ-subunits of the activated G protein can also modulate downstream effectors, such as N-type voltage-gated calcium channels, leading to a reduction in calcium influx and consequently inhibiting neurotransmitter release.[1]

Signaling Pathways

The primary signaling pathway initiated by α-Methylhistamine at the H3 receptor is the inhibition of the adenylyl cyclase/cAMP pathway. Additionally, H3 receptor activation can modulate other signaling cascades, including the mitogen-activated protein kinase (MAPK) and the phosphatidylinositol 3-kinase (PI3K)/Akt pathways.

Quantitative Data

The following tables summarize the binding affinity and functional potency of α-Methylhistamine at H3 receptors from various experimental assays.

Radioligand Binding Assays

These assays measure the affinity of a ligand for a receptor. The inhibition constant (Ki) is a measure of the binding affinity of a competing ligand.

| Compound | Species | Radioligand | Ki (nM) | Reference(s) |

| (R)-α-Methylhistamine | Rat (Brain) | --INVALID-LINK---α-methylhistamine | 0.68 | [4] |

| Nα-Methylhistamine | Human (SK-N-MC cells) | [3H]Nα-methylhistamine | 3.98 | [5] |

| (R)-α-Methylhistamine | Human (CHO-H3-SPAP cells) | --INVALID-LINK---α-methylhistamine | 4.10 | [6] |

Functional Assays

This assay measures the activation of G proteins coupled to the receptor.

| Compound | Species/Cell Line | Parameter | Value | Reference(s) |

| (R)-α-Methylhistamine | Human H3 Receptor (CHO-K1 cells) | EC50 | 34 ± 3.8 nM | [4] |

These assays measure the inhibition of adenylyl cyclase activity.

| Compound | Cell Line | Parameter | Value | Reference(s) |

| Immepip (H3 agonist) | Rat Striatal Slices | IC50 (vs. SKF-81297) | 13 ± 5 nM | [7] |

| Immepip (H3 agonist) | Rat Striatal Slices | Emax (vs. SKF-81297) | 60 ± 5% inhibition | [7] |

In Vivo Microdialysis

This technique measures the levels of neurotransmitters in the extracellular fluid of living animals.

| Neurotransmitter | Brain Region | Species | Effect of (R)-α-Methylhistamine | % Inhibition | Reference(s) |

| Acetylcholine | Cortex | Rat | Inhibition of K+-stimulated release | up to ~50% | [8] |

| Dopamine | Striatum | Rat | Prevents D1 agonist-induced reduction of release | - | [5][9] |

Note: Quantitative data on the direct percentage inhibition of dopamine, norepinephrine, serotonin, and GABA release by α-Methylhistamine from in vivo microdialysis studies were not explicitly found in the searched literature. The effect on dopamine is in the context of interaction with the D1 receptor system.

Experimental Protocols

Radioligand Binding Assay

This protocol outlines a competitive binding assay to determine the Ki of a test compound for the H3 receptor.

Detailed Methodology:

-

Membrane Preparation: Homogenize tissue (e.g., rat cerebral cortex) or cells expressing H3 receptors in ice-cold buffer. Centrifuge to pellet the membranes, then wash and resuspend in assay buffer. Determine the protein concentration.

-

Assay Setup: In a 96-well plate, add the membrane preparation, a fixed concentration of radioligand (e.g., --INVALID-LINK---α-methylhistamine), and varying concentrations of the unlabeled test compound. Include wells for total binding (radioligand only) and non-specific binding (radioligand + a high concentration of an unlabeled H3 ligand).

-

Incubation: Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve. Determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding) and calculate the Ki value using the Cheng-Prusoff equation.

[35S]GTPγS Binding Assay

This functional assay measures the ability of an agonist to stimulate G protein activation.

Detailed Methodology:

-

Membrane Preparation: As described for the radioligand binding assay.

-

Assay Setup: In a 96-well plate, combine the membrane preparation, a fixed concentration of [35S]GTPγS, GDP, and varying concentrations of α-Methylhistamine in an appropriate assay buffer.

-

Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

-

Filtration and Washing: Terminate the reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer.

-

Scintillation Counting: Measure the amount of bound [35S]GTPγS on the filters.

-

Data Analysis: Plot the amount of [35S]GTPγS bound against the log concentration of α-Methylhistamine to generate a dose-response curve. From this curve, determine the EC50 (potency) and Emax (efficacy) values.

In Vivo Microdialysis

This protocol describes the measurement of neurotransmitter release in the brain of a freely moving animal.

Detailed Methodology:

-

Probe Implantation: Under anesthesia, a microdialysis probe is stereotaxically implanted into the specific brain region of interest in a rat or mouse.

-

Recovery: The animal is allowed to recover from surgery.

-

Perfusion: The microdialysis probe is perfused with artificial cerebrospinal fluid (aCSF) at a slow, constant flow rate (e.g., 1-2 µL/min).

-

Baseline Collection: After a stabilization period, dialysate samples are collected at regular intervals (e.g., every 20-30 minutes) to establish a baseline level of the neurotransmitter of interest.[10]

-

Drug Administration: α-Methylhistamine is administered either systemically (e.g., intraperitoneal injection) or locally through the microdialysis probe.

-

Sample Collection: Dialysate collection continues during and after drug administration.

-

Neurotransmitter Analysis: The concentration of the neurotransmitter in each dialysate sample is quantified using a sensitive analytical technique, such as high-performance liquid chromatography (HPLC) with electrochemical or fluorescence detection.[10]

-

Data Analysis: The neurotransmitter levels in the samples collected after drug administration are compared to the baseline levels to determine the effect of α-Methylhistamine on neurotransmitter release, often expressed as a percentage of baseline.

Conclusion

α-Methylhistamine is a cornerstone pharmacological tool for the investigation of the histamine H3 receptor. Its potent and selective agonist activity allows for the detailed characterization of H3 receptor-mediated signaling and physiological functions. The data and protocols presented in this guide provide a comprehensive resource for researchers in neuroscience, pharmacology, and drug development, facilitating further exploration of the therapeutic potential of targeting the H3 receptor. The inhibitory action of α-Methylhistamine on the release of various neurotransmitters underscores the significant role of the H3 receptor in modulating neuronal communication throughout the central nervous system. Further research is warranted to fully elucidate the therapeutic implications of H3 receptor agonism.

References

- 1. Histamine H3 receptor - Wikipedia [en.wikipedia.org]

- 2. Effects of the histamine H3-agonist (R)-alpha-methylhistamine and the antagonist thioperamide on histamine metabolism in the mouse and rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Azomethine prodrugs of (R)-alpha-methylhistamine, a highly potent and selective histamine H3-receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Biexponential kinetics of (R)-alpha-[3H]methylhistamine binding to the rat brain H3 histamine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Histamine H3 receptor activation prevents dopamine D1 receptor-mediated inhibition of dopamine release in the rat striatum: a microdialysis study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Antagonist affinity measurements at the Gi-coupled human histamine H3 receptor expressed in CHO cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Histamine H3 receptor activation inhibits dopamine D1 receptor-induced cAMP accumulation in rat striatal slices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Inhibition of cortical acetylcholine release and cognitive performance by histamine H3 receptor activation in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Characterization of histamine release from the rat hypothalamus as measured by in vivo microdialysis - PubMed [pubmed.ncbi.nlm.nih.gov]

α-Methylhistamine: A Technical Guide to Synthesis and Purification

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification methods for α-methylhistamine, a potent and selective histamine (B1213489) H3 receptor agonist. The document details experimental protocols, summarizes quantitative data, and illustrates key pathways to support research and development in the fields of pharmacology and medicinal chemistry.

Synthesis of α-Methylhistamine

The synthesis of α-methylhistamine can be achieved through various routes. A common and effective method involves a multi-step process starting from the readily available amino acid, L-histidine. This pathway allows for the preparation of racemic α-methylhistamine, which can be subsequently resolved to obtain the desired enantiomer.

Synthesis of Racemic α-Methylhistamine from L-Histidine

This synthetic route involves the protection of the amino and imidazole (B134444) groups of L-histidine, followed by the introduction of the α-methyl group and subsequent deprotection.

Experimental Protocol:

Step 1: Protection of L-Histidine

-

N-tritylation of the imidazole nitrogen: L-histidine is reacted with trityl chloride in the presence of a base, such as triethylamine, in a suitable solvent like dimethylformamide (DMF). The reaction mixture is typically stirred at room temperature for several hours to ensure complete reaction.

-

Esterification of the carboxylic acid: The resulting N-trityl-L-histidine is then esterified, for example, by reacting with methanol (B129727) in the presence of an acid catalyst like thionyl chloride at low temperatures (e.g., 0°C to room temperature).

-

Protection of the α-amino group: The α-amino group of the methyl ester is subsequently protected, for instance, using a tert-butyloxycarbonyl (Boc) group by reacting with di-tert-butyl dicarbonate (B1257347) (Boc)₂O.

Step 2: α-Methylation

-

The protected histidine derivative is treated with a strong base, such as lithium diisopropylamide (LDA), at low temperatures (e.g., -78°C) in an anhydrous solvent like tetrahydrofuran (B95107) (THF) to generate an enolate.

-

The enolate is then quenched with an electrophilic methyl source, such as methyl iodide, to introduce the methyl group at the α-position.

Step 3: Deprotection

-

Removal of the Boc and ester groups: The Boc and methyl ester protecting groups are typically removed under acidic conditions, for example, by treatment with trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM).

-

Removal of the trityl group: The trityl group is subsequently cleaved from the imidazole nitrogen using a milder acid treatment or catalytic hydrogenation.

Step 4: Decarboxylation

-

The resulting α-methylhistidine is decarboxylated to yield racemic α-methylhistamine. This can be achieved by heating the α-methylhistidine in a high-boiling solvent, such as diphenyl ether.

A visual representation of this synthetic workflow is provided below.

Purification of α-Methylhistamine

Purification of the synthesized α-methylhistamine is crucial to remove unreacted starting materials, byproducts, and other impurities. A combination of chromatographic and crystallization techniques is typically employed.

Flash Column Chromatography

Flash column chromatography is an effective method for the initial purification of the crude α-methylhistamine.

Experimental Protocol:

-

Slurry Preparation: The crude product is adsorbed onto a small amount of silica (B1680970) gel.

-

Column Packing: A glass column is packed with silica gel using a suitable solvent system as a slurry.

-

Loading: The adsorbed crude product is carefully loaded onto the top of the packed column.

-

Elution: The column is eluted with a gradient of solvents, typically starting with a non-polar solvent (e.g., dichloromethane) and gradually increasing the polarity by adding a more polar solvent (e.g., methanol). The fractions are collected and analyzed by thin-layer chromatography (TLC) to identify those containing the desired product.

Recrystallization

Recrystallization is used to obtain highly pure α-methylhistamine, often in the form of its dihydrochloride (B599025) salt, which is more stable and easier to handle.

Experimental Protocol:

-

Salt Formation: The purified α-methylhistamine free base is dissolved in a suitable solvent (e.g., ethanol (B145695) or isopropanol).

-

Acidification: A solution of hydrochloric acid in an appropriate solvent (e.g., ethereal HCl or ethanolic HCl) is added dropwise to precipitate the dihydrochloride salt.

-

Dissolution: The crude salt is dissolved in a minimal amount of a hot solvent or a solvent mixture (e.g., methanol/ethanol or ethanol/ether).

-

Crystallization: The solution is allowed to cool slowly to room temperature, and then further cooled in an ice bath to induce crystallization.

-

Isolation: The crystals are collected by filtration, washed with a small amount of cold solvent, and dried under vacuum.

The general workflow for the purification process is outlined below.

Quantitative Data Summary

The following table summarizes the available quantitative data for the synthesis and purification of α-methylhistamine. It is important to note that yields and purity can vary significantly depending on the specific reaction conditions and the scale of the synthesis.

| Step | Method | Reagents | Solvent(s) | Typical Yield (%) | Typical Purity (%) | Reference(s) |

| Synthesis | ||||||

| Protection of L-Histidine | Multi-step | Trityl chloride, Thionyl chloride, (Boc)₂O | DMF, Methanol | >80 (overall) | - | |

| α-Methylation | Enolate alkylation | LDA, Methyl iodide | THF | 60-70 | - | |

| Deprotection | Acidolysis | TFA, H₂/Pd-C | DCM, Methanol | >90 | - | |

| Decarboxylation | Thermal | - | Diphenyl ether | 50-60 | - | |

| Purification | ||||||

| Column Chromatography | Flash chromatography | Silica gel | DCM/Methanol gradient | 80-90 (recovery) | >95 | |

| Recrystallization | Salt formation & cooling | HCl, Ethanol/Ether | Ethanol/Ether | 70-85 (recovery) | >99 |

α-Methylhistamine Signaling Pathway

α-Methylhistamine is a selective agonist for the histamine H3 receptor, which is a G protein-coupled receptor (GPCR). The activation of the H3 receptor initiates a signaling cascade that primarily involves the Gi/o family of G proteins.

Upon binding of α-methylhistamine, the H3 receptor undergoes a conformational change, leading to the activation of the associated Gi/o protein. The activated Gαi/o subunit inhibits adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. The Gβγ subunit can also modulate other downstream effectors, such as ion channels.

This detailed technical guide provides a solid foundation for researchers and professionals working with α-methylhistamine. The provided protocols and data serve as a valuable resource for the synthesis, purification, and understanding of the molecular pharmacology of this important compound.

A Comparative Pharmacological Profile of (R)-α-Methylhistamine and (S)-α-Methylhistamine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the pharmacological properties of the stereoisomers of α-methylhistamine: (R)-α-Methylhistamine and (S)-α-Methylhistamine. A potent and selective agonist for the histamine (B1213489) H3 receptor, (R)-α-methylhistamine has been a critical pharmacological tool for elucidating the physiological and pathophysiological roles of this receptor. In contrast, its enantiomer, (S)-α-methylhistamine, exhibits significantly lower activity. This guide presents a detailed comparison of their binding affinities and functional activities at the four histamine receptor subtypes, outlines comprehensive experimental protocols for their characterization, and visualizes the key signaling pathways involved.

Introduction

Histamine is a crucial biogenic amine that modulates a wide array of physiological processes through its interaction with four distinct G protein-coupled receptors (GPCRs): H1, H2, H3, and H4. The development of selective ligands for these receptors has been instrumental in understanding their specific functions and in the development of therapeutics. α-Methylhistamine, a derivative of histamine, exists as two stereoisomers, (R)-α-Methylhistamine and (S)-α-Methylhistamine. The differential pharmacology of these enantiomers highlights the stereoselectivity of histamine receptors and underscores the importance of chirality in drug design and development. This guide aims to provide a detailed technical overview of the pharmacological differences between these two isomers.

Comparative Pharmacological Data

The pharmacological data for (R)-α-Methylhistamine and (S)-α-Methylhistamine have been compiled from various in vitro studies. The following tables summarize their binding affinities (Ki) and functional potencies (EC50/IC50) at the human histamine H1, H2, H3, and H4 receptors.

Receptor Binding Affinities (Ki)

The binding affinity of a ligand for its receptor is a measure of how tightly the ligand binds to the receptor. It is typically expressed as the inhibition constant (Ki), with a lower Ki value indicating a higher binding affinity.

| Compound | H1 Receptor (Ki, nM) | H2 Receptor (Ki, nM) | H3 Receptor (Ki, nM) | H4 Receptor (Ki, nM) |

| (R)-α-Methylhistamine | >10,000[1] | Not Reported (Low Affinity)[1][2] | 50.3[3] | ~1,000[1] |

| (S)-α-Methylhistamine | Not Reported | Not Reported | ~100-fold lower than (R)-isomer[1] | Not Reported |

Note: Data is compiled from various sources and experimental conditions may vary. "Not Reported" indicates that specific quantitative data was not found in the reviewed literature, with qualitative descriptions suggesting low affinity.

Functional Activity (EC50/IC50)

Functional activity assays measure the biological effect of a ligand upon binding to its receptor. For agonists, this is often expressed as the half-maximal effective concentration (EC50), which is the concentration of the agonist that produces 50% of the maximal response. For antagonists, the half-maximal inhibitory concentration (IC50) is used.

| Compound | H1 Receptor (EC50, nM) | H2 Receptor (EC50, nM) | H3 Receptor (EC50, nM) | H4 Receptor (EC50, nM) |

| (R)-α-Methylhistamine | Negligible Activity | Negligible Activity | ~20 (Agonist) | ~66 (Agonist)[1] |

| (S)-α-Methylhistamine | Not Reported | Not Reported | Significantly less potent than (R)-isomer | Not Reported |

Note: Functional activity can be highly dependent on the specific assay and cell system used.

Histamine Receptor Signaling Pathways

Understanding the signaling pathways associated with each histamine receptor is crucial for interpreting the functional consequences of ligand binding.

H1 Receptor Signaling

The H1 receptor primarily couples to Gq/11 proteins. Upon activation, Gq activates phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[4][5]

H2 Receptor Signaling

The H2 receptor is coupled to Gs proteins. Agonist binding leads to the activation of adenylyl cyclase (AC), which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP).[6] cAMP then activates protein kinase A (PKA), which phosphorylates various downstream targets to elicit a cellular response, such as gastric acid secretion.

H3 and H4 Receptor Signaling

Both H3 and H4 receptors are primarily coupled to Gi/o proteins. Activation of these receptors leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cAMP levels. The βγ subunits of the Gi/o protein can also modulate other effectors, such as ion channels.

Experimental Protocols

The following are detailed protocols for conducting radioligand binding and functional assays to characterize the pharmacological properties of (R)-α-Methylhistamine and (S)-α-Methylhistamine.

Radioligand Competition Binding Assay

This protocol is designed to determine the binding affinity (Ki) of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to a specific histamine receptor subtype.

Materials:

-

Cell membranes expressing the human histamine receptor of interest (H1, H2, H3, or H4).

-

Radioligand:

-

H1 Receptor: [3H]-mepyramine

-

H2 Receptor: [125I]-iodoaminopotentidine

-

H3 Receptor: [3H]-(R)-α-Methylhistamine or [125I]-iodoproxyfan

-

H4 Receptor: [3H]-histamine

-

-

Test compounds: (R)-α-Methylhistamine and (S)-α-Methylhistamine.

-

Binding Buffer (e.g., 50 mM Tris-HCl, pH 7.4, with appropriate ions).

-

Wash Buffer (ice-cold Binding Buffer).

-

96-well microplates.

-

Glass fiber filters.

-

Filtration apparatus.

-

Scintillation counter and scintillation fluid.

Procedure:

-

Membrane Preparation: Prepare crude membrane fractions from cells overexpressing the target receptor via homogenization and differential centrifugation. Determine protein concentration using a suitable method (e.g., BCA assay).

-

Assay Setup: In a 96-well plate, add in triplicate:

-

50 µL of binding buffer (for total binding) or unlabeled ligand (for non-specific binding) or test compound at various concentrations.

-

50 µL of the appropriate radioligand at a concentration close to its Kd.

-

100 µL of the membrane preparation (containing a specified amount of protein).

-

-

Incubation: Incubate the plate with gentle agitation for a time sufficient to reach equilibrium (e.g., 60 minutes at 25°C).

-

Filtration: Terminate the incubation by rapid vacuum filtration through glass fiber filters.

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Counting: Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the log concentration of the test compound.

-

Determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding) using non-linear regression.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

cAMP Functional Assay

This protocol measures the functional activity of a ligand by quantifying its effect on intracellular cyclic AMP (cAMP) levels. This is particularly relevant for H2 (Gs-coupled, stimulates cAMP) and H3/H4 (Gi/o-coupled, inhibits forskolin-stimulated cAMP) receptors.

Materials:

-

Whole cells expressing the human histamine receptor of interest (H2, H3, or H4).

-

Test compounds: (R)-α-Methylhistamine and (S)-α-Methylhistamine.

-

Forskolin (for Gi/o-coupled receptor assays).

-

Phosphodiesterase (PDE) inhibitor (e.g., 3-isobutyl-1-methylxanthine, IBMX).

-

Cell culture medium and buffers.

-

cAMP assay kit (e.g., HTRF, ELISA).

-

96-well cell culture plates.

-

Plate reader compatible with the chosen assay kit.

Procedure:

-

Cell Seeding: Seed cells expressing the target receptor into a 96-well plate and allow them to adhere overnight.

-

Pre-incubation: Wash the cells and pre-incubate with a PDE inhibitor (e.g., 100 µM IBMX) in a suitable buffer for a short period (e.g., 15-30 minutes) to prevent cAMP degradation.

-

Stimulation:

-

For H2 (Gs-coupled) Receptors: Add the test compound at various concentrations and incubate for a specified time (e.g., 30 minutes) at 37°C.

-

For H3/H4 (Gi/o-coupled) Receptors: Add the test compound at various concentrations followed by a fixed concentration of forskolin (to stimulate cAMP production) and incubate for a specified time (e.g., 30 minutes) at 37°C.

-

-

Cell Lysis: Lyse the cells according to the cAMP assay kit manufacturer's instructions to release intracellular cAMP.

-

cAMP Detection: Quantify the cAMP concentration in the cell lysates using the chosen assay kit.

-

Data Analysis:

-

Generate a dose-response curve by plotting the cAMP concentration against the log concentration of the test compound.

-

For H2 receptors, determine the EC50 value from the stimulation curve.

-

For H3/H4 receptors, determine the IC50 value from the inhibition curve.

-

Conclusion

The stereoisomers of α-methylhistamine exhibit distinct pharmacological profiles, with (R)-α-Methylhistamine being a potent and selective agonist for the histamine H3 receptor, and also showing some activity at the H4 receptor. In contrast, (S)-α-Methylhistamine is significantly less active. Both enantiomers show negligible affinity for the H1 and H2 receptors. This stereoselectivity underscores the specific structural requirements for ligand recognition and activation of histamine receptors. The detailed experimental protocols and signaling pathway diagrams provided in this guide serve as a valuable resource for researchers in the fields of pharmacology and drug development, facilitating further investigation into the roles of histamine receptors and the development of novel therapeutic agents.

References

- 1. resources.tocris.com [resources.tocris.com]

- 2. Effects of N-alpha-methyl-histamine on human H(2) receptors expressed in CHO cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. file.medchemexpress.com [file.medchemexpress.com]

- 4. Histamine H1 receptor - Wikipedia [en.wikipedia.org]

- 5. H1 (Histamine) Receptors Mnemonic for USMLE [pixorize.com]

- 6. Histamine H2 receptor - Wikipedia [en.wikipedia.org]

α-Methylhistamine: A Technical Guide to its Selective Histamine H3 Receptor Agonism

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of α-Methylhistamine, with a primary focus on its potent and selective agonist activity at the histamine (B1213489) H3 receptor (H3R). (R)-α-Methylhistamine, the more active enantiomer, is a critical pharmacological tool for investigating the physiological and pathophysiological roles of the H3R in the central nervous system and periphery. This document outlines its binding affinity, functional potency, underlying signaling mechanisms, and detailed experimental protocols for its characterization.

Core Concepts

α-Methylhistamine is a derivative of histamine that exhibits high selectivity for the H3 receptor subtype. The introduction of a methyl group at the alpha position of the ethylamine (B1201723) side chain significantly enhances its potency at the H3R while drastically reducing its affinity for H1 and H2 receptors.[1] However, it's noteworthy that (R)-α-methylhistamine also possesses a considerable affinity for the more recently discovered H4 receptor.[1] Its action as an H3R agonist leads to the inhibition of neurotransmitter release, including histamine itself (as an autoreceptor) and other neurotransmitters like acetylcholine, dopamine, and norepinephrine (B1679862) (as a heteroreceptor).

Data Presentation: Quantitative Analysis

The following tables summarize the binding affinities (Ki) and functional potencies (EC50/IC50) of (R)-α-Methylhistamine at the four human histamine receptor subtypes. This data underscores its selectivity for the H3 receptor.

Table 1: Binding Affinity (Ki) of (R)-α-Methylhistamine at Human Histamine Receptors

| Receptor Subtype | Radioligand | Cell Line/Tissue | Ki (nM) |

| Histamine H1 | [3H]-Mepyramine | - | >10,000 |

| Histamine H2 | [125I]-Iodoaminopotentidine | - | >10,000 |

| Histamine H3 | [3H]-Nα-methylhistamine | Rat Brain Membranes | 0.68[2] |

| Histamine H4 | [3H]-Histamine | - | ~100 |

Note: Ki values can vary depending on the experimental conditions, radioligand used, and tissue or cell line preparation. The values for H1 and H2 receptors are often reported as greater than 10,000 nM, indicating very low affinity.

Table 2: Functional Potency (EC50/IC50) of (R)-α-Methylhistamine

| Assay Type | Receptor | Effect | EC50/IC50 (nM) |

| cAMP Inhibition | Human H3 | Agonist | ~2 |

| Neurotransmitter Release Inhibition | Various | Agonist | Varies by neurotransmitter and brain region |

| Eosinophil Shape Change | Human H4 | Agonist | 66[1] |

Signaling Pathways

Activation of the histamine H3 receptor by (R)-α-Methylhistamine initiates a cascade of intracellular signaling events. The H3R is primarily coupled to the Gi/o family of G-proteins. This coupling leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. Additionally, the βγ-subunits of the G-protein can modulate other effectors, such as ion channels.

Histamine H3 Receptor Signaling Pathway

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are generalized and may require optimization for specific experimental setups.

Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of (R)-α-Methylhistamine for the histamine H3 receptor.

Principle: This is a competitive binding assay that measures the ability of unlabeled (R)-α-Methylhistamine to displace a radiolabeled ligand (e.g., [3H]-Nα-methylhistamine) from the H3 receptor.

Materials:

-

Membrane Preparation: Homogenates from cells (e.g., HEK293 or CHO) stably expressing the human or rat histamine H3 receptor, or from brain tissue with high H3R density (e.g., rat cerebral cortex).

-

Radioligand: [3H]-Nα-methylhistamine.

-

Test Compound: (R)-α-Methylhistamine.

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2.

-

Wash Buffer: Ice-cold Assay Buffer.

-

Non-specific Binding Control: A high concentration of a known H3R ligand (e.g., 10 µM thioperamide).

-

Filtration Apparatus: Glass fiber filters (e.g., GF/C) pre-soaked in 0.3% polyethyleneimine (PEI).

-

Scintillation fluid and counter.

Procedure:

-

Reaction Setup: In a 96-well plate, combine the membrane preparation, varying concentrations of unlabeled (R)-α-Methylhistamine, and a fixed concentration of [3H]-Nα-methylhistamine in the assay buffer.

-

Incubation: Incubate the plate at a controlled temperature (e.g., 25-30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

-

Termination and Filtration: Terminate the reaction by rapid filtration through the pre-soaked glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the (R)-α-Methylhistamine concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Experimental Workflow for Radioligand Binding Assay

cAMP Inhibition Assay

Objective: To measure the functional potency (IC50) of (R)-α-Methylhistamine in inhibiting adenylyl cyclase activity.

Principle: Activation of the Gi/o-coupled H3 receptor by an agonist inhibits the forskolin-stimulated production of cAMP. The reduction in cAMP levels is quantified.

Materials:

-

Cells: Intact cells stably expressing the histamine H3 receptor (e.g., CHO or HEK293 cells).

-

Stimulant: Forskolin (B1673556).

-

Test Compound: (R)-α-Methylhistamine.

-

cAMP Assay Kit: Commercially available kits (e.g., HTRF, ELISA, or AlphaScreen).

-

Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.

Procedure:

-

Cell Plating: Seed the cells in a 96-well plate and allow them to adhere.

-

Pre-incubation: Pre-incubate the cells with a PDE inhibitor (e.g., IBMX) and varying concentrations of (R)-α-Methylhistamine.

-

Stimulation: Stimulate the cells with a fixed concentration of forskolin to induce cAMP production.

-

Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration using a commercial assay kit according to the manufacturer's instructions.

-

Data Analysis: Plot the percentage of inhibition of forskolin-stimulated cAMP production against the logarithm of the (R)-α-Methylhistamine concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

In Vivo Microdialysis

Objective: To measure the effect of (R)-α-Methylhistamine on the extracellular levels of neurotransmitters in a specific brain region of a living animal.

Principle: A microdialysis probe is implanted into a target brain region. Artificial cerebrospinal fluid (aCSF) is perfused through the probe, allowing for the collection of neurotransmitters from the extracellular space via a semi-permeable membrane. The concentration of neurotransmitters in the collected dialysate is then quantified.

Materials:

-

Animal Model: Typically rats or mice.

-

Stereotaxic Apparatus: For precise implantation of the microdialysis probe.

-

Microdialysis Probe: With a molecular weight cut-off suitable for neurotransmitters.

-

Microinfusion Pump and Fraction Collector.

-

Artificial Cerebrospinal Fluid (aCSF): Composition mimicking the brain's extracellular fluid.

-

Test Compound: (R)-α-Methylhistamine for systemic or local administration.

-

Analytical System: High-performance liquid chromatography (HPLC) with electrochemical or fluorescence detection for neurotransmitter quantification.

Procedure:

-

Surgery: Anesthetize the animal and implant a guide cannula stereotaxically into the target brain region. Allow for a recovery period.

-

Probe Insertion and Perfusion: On the day of the experiment, insert the microdialysis probe through the guide cannula. Perfuse the probe with aCSF at a constant, slow flow rate (e.g., 1-2 µL/min).

-

Baseline Collection: Collect several baseline dialysate samples to establish a stable baseline of neurotransmitter levels.

-

Drug Administration: Administer (R)-α-Methylhistamine (e.g., via intraperitoneal injection or directly through the microdialysis probe).

-

Sample Collection: Continue collecting dialysate samples at regular intervals post-administration.

-

Analysis: Quantify the concentration of the neurotransmitter(s) of interest in the dialysate samples using HPLC.

-

Data Analysis: Express the neurotransmitter levels as a percentage of the baseline and plot the changes over time to determine the effect of (R)-α-Methylhistamine.

In Vivo Microdialysis Experimental Workflow

Conclusion

(R)-α-Methylhistamine remains an indispensable pharmacological tool for the study of the histamine H3 receptor. Its high potency and selectivity allow for the precise investigation of H3R-mediated effects on neurotransmission and its potential as a therapeutic target for a range of neurological and psychiatric disorders. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals working in this field.

References

In Vivo Effects of α-Methylhistamine on Cardiovascular Parameters: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

α-Methylhistamine, a derivative of histamine (B1213489), is a valuable pharmacological tool for investigating the roles of histamine receptors in cardiovascular regulation. As a potent and selective agonist for the histamine H3 receptor, with some activity at other histamine receptors, its administration in vivo elicits complex, dose-dependent effects on blood pressure and heart rate. This technical guide provides a comprehensive overview of these effects, detailing the experimental protocols used for their characterization and the underlying signaling pathways. The quantitative data from key studies are summarized for comparative analysis, and all logical and experimental workflows are visualized to facilitate a deeper understanding of the current state of research in this area.

Core Concepts: α-Methylhistamine and Cardiovascular Regulation

Histamine's effects on the cardiovascular system are multifaceted and are mediated by at least four distinct receptor subtypes (H1, H2, H3, and H4). α-Methylhistamine is particularly notable for its high affinity and selectivity for the H3 receptor, which historically has been characterized as a presynaptic autoreceptor that inhibits the synthesis and release of histamine from histaminergic neurons. However, H3 receptors are also found on other neurons and in peripheral tissues, where they modulate the release of various neurotransmitters. The cardiovascular responses to α-methylhistamine are a composite of its interactions with these receptors, leading to intricate physiological outcomes.

In Vivo Effects on Blood Pressure and Heart Rate

The in vivo administration of α-methylhistamine, particularly the R-α-methylhistamine enantiomer, produces a biphasic effect on blood pressure in animal models such as rats. This typically consists of an initial, transient depressor response (hypotension) followed by a more sustained pressor response (hypertension). Effects on heart rate can vary depending on the experimental model.

Quantitative Data Summary

The following tables summarize the key quantitative findings from in vivo and ex vivo studies on the effects of R-α-methylhistamine.

Table 1: In Vivo Effects of R-α-Methylhistamine on Arterial Pressure and Heart Rate in Rats

| Experimental Model | Dose (i.v.) | Effect on Mean Arterial Pressure (MAP) | Effect on Heart Rate | Antagonists | Reference |

| Pentobarbital-anesthetized rats | 0.1-3 mg/kg | Biphasic: Transient depressor response followed by a long-lasting pressor response. | Not specified in detail for anesthetized model. | Depressor phase antagonized by chlorpheniramine (B86927) (H1 antagonist). Pressor phase resistant to H1, H2, and H3 antagonists. | [1] |

| Pithed rats | 0.1-3 mg/kg | Biphasic: Depressor response followed by a more pronounced and sustained pressor response. | Significant tachycardia accompanying the pressor response. | Depressor phase antagonized by chlorpheniramine. Pressor and tachycardic responses attenuated by combined α- and β-adrenoceptor blockade. | [1] |

Table 2: Ex Vivo Effects of R-(-)-α-Methylhistamine on Vascular Tone

| Preparation | Concentration | Effect | Mediators | Antagonists | Reference |

| Isolated rat mesenteric resistance arteries | 1-100 µM | Concentration-dependent vasodilation (up to ~45%). | Endothelium-dependent; Nitric Oxide (NO), Prostaglandin I2, Endothelium-Derived Hyperpolarizing Factors (EDHFs). | Attenuated by thioperamide (B1682323) and clobenpropit (B1669187) (H3 antagonists). Abolished by endothelium removal. | [2] |

| Isolated guinea pig aorta | Not specified | Vasodilation of pre-constricted aorta. | Likely H3 receptor-mediated. | Abolished by a mixture of cimetidine (B194882) and impromidine. | [3] |

Experimental Protocols

The following sections provide detailed methodologies for the key experiments cited in this guide.

In Vivo Cardiovascular Monitoring in Anesthetized and Pithed Rats

This protocol is based on the methodology described for studying the systemic cardiovascular effects of R-α-methylhistamine.[1]

Objective: To determine the effects of intravenously administered R-α-methylhistamine on blood pressure and heart rate in both anesthetized and pithed rat models.

Animal Model: Male Sprague-Dawley rats.

Anesthesia (for anesthetized model): Pentobarbital sodium administered intraperitoneally.

Surgical Preparation:

-

The trachea is cannulated to ensure a patent airway.

-

The right external jugular vein is cannulated for intravenous drug administration.

-

The right common carotid artery is cannulated and connected to a pressure transducer for the measurement of arterial blood pressure.

-

Heart rate is derived from the arterial pressure pulse.

Pithed Rat Preparation:

-

Rats are anesthetized, and the trachea is cannulated.

-

A pithing rod is inserted into the spinal canal via the orbit to destroy the brain and spinal cord, eliminating central autonomic reflexes.

-

Animals are artificially ventilated.

Drug Administration:

-

R-α-methylhistamine is dissolved in saline and administered intravenously in a range of doses (e.g., 0.1-3 mg/kg).

-

Receptor antagonists (e.g., chlorpheniramine, cimetidine, thioperamide, phentolamine, nadolol) are administered intravenously prior to α-methylhistamine to investigate the receptor pharmacology of the observed responses.

Data Acquisition: Arterial pressure and heart rate are continuously recorded using a polygraph or digital data acquisition system.

Experimental Workflow Diagram:

Caption: Workflow for in vivo cardiovascular assessment of α-Methylhistamine.

Ex Vivo Perfusion of Isolated Mesenteric Arteries

This protocol is adapted from the methodology used to study the vasodilatory effects of R-(-)-α-methylhistamine.[2]

Objective: To assess the direct effect of R-(-)-α-methylhistamine on the vascular tone of resistance arteries and to investigate the underlying endothelial mechanisms.

Preparation: Isolated mesenteric vascular beds from male Wistar rats.

Perfusion Setup:

-

The superior mesenteric artery is cannulated, and the vascular bed is isolated.

-

The preparation is perfused with Krebs solution at a constant flow rate.

-

Perfusion pressure is continuously monitored, which reflects the vascular resistance.

Experimental Procedure:

-

A stable, active tone is induced by continuous perfusion with Krebs solution containing an α1-adrenergic agonist like methoxamine (B1676408) (e.g., 7 µM).

-

R-(-)-α-methylhistamine is perfused for a short duration (e.g., 1 minute) at increasing concentrations (e.g., 1-100 µM).

-

Vasodilation is measured as a decrease in perfusion pressure.

-

To investigate the mechanism, experiments are repeated after:

-

Removal of the endothelium.

-

Pre-treatment with specific inhibitors such as H3 receptor antagonists (thioperamide, clobenpropit), a nitric oxide synthase inhibitor (L-NAME), or a cyclooxygenase inhibitor (indomethacin).

-

Signaling Pathways

The cardiovascular effects of α-methylhistamine are mediated by its interaction with histamine receptors, primarily H1, H2, and H3, leading to distinct downstream signaling events.

H1 and H2 Receptor-Mediated Systemic Effects

The initial hypotensive phase observed with α-methylhistamine in vivo is likely due to its weak agonist activity at H1 receptors, leading to vasodilation. The subsequent pressor response and tachycardia are more complex and may involve indirect sympathoadrenal activation.

Caption: Biphasic cardiovascular response to systemic α-Methylhistamine.

H3 Receptor-Mediated Endothelial Vasodilation

In isolated blood vessels, the vasodilatory effect of α-methylhistamine is predominantly mediated by H3 receptors on endothelial cells.

Caption: H3 receptor-mediated endothelial-dependent vasodilation pathway.

Conclusion

The in vivo cardiovascular effects of α-methylhistamine are complex, characterized by a biphasic blood pressure response and tachycardia, which are dependent on the integrity of the autonomic nervous system. The initial hypotension is likely mediated by H1 receptor activation, while the pressor phase involves sympathoadrenal mechanisms. In contrast, at the level of the vasculature, α-methylhistamine acts as a vasodilator through the activation of endothelial H3 receptors, leading to the release of nitric oxide, prostacyclin, and endothelium-derived hyperpolarizing factors. A thorough understanding of the distinct in vivo and ex vivo effects and the underlying experimental conditions is crucial for researchers in pharmacology and drug development aiming to modulate the histamine system for therapeutic purposes.

References

- 1. Cardiovascular effects of R-alpha-methylhistamine, a selective histamine H3 receptor agonist, in rats: lack of involvement of histamine H3 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. R-(-)-alpha-methylhistamine, a histamine H3 receptor agonist, induces endothelium-dependent vasodilation in rat mesenteric resistance arteries - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The effects of (R) alpha-methyl histamine on the isolated guinea pig aorta - PubMed [pubmed.ncbi.nlm.nih.gov]

The Sedative and Hypnotic Profile of α-Methylhistamine: A Technical Guide for Researchers

An In-depth Examination of the Preclinical Evidence, Mechanisms of Action, and Methodologies for the H3 Receptor Agonist α-Methylhistamine

Introduction

α-Methylhistamine, a selective agonist for the histamine (B1213489) H3 receptor, has been a subject of scientific inquiry for its potential modulatory effects on the central nervous system. Notably, preclinical studies in various animal models have pointed towards its sedative and hypnotic properties. This technical guide provides a comprehensive overview of the existing research, focusing on quantitative data, detailed experimental protocols, and the underlying signaling pathways. This document is intended for researchers, scientists, and drug development professionals investigating the therapeutic potential of H3 receptor agonists in sleep and sedation.

Quantitative Data on Sedative and Hypnotic Effects

The sedative and hypnotic effects of α-Methylhistamine have been quantified in animal models primarily through potentiation of sleep induced by other agents and, to a lesser extent, through direct observation of sleep parameters. The following tables summarize the key quantitative findings from preclinical studies.

| Table 1: Potentiation of Pentobarbital-Induced Sleep | ||||

| Compound | Animal Model | Dosage | Route of Administration | Effect |

| (R)-α-Methylhistamine | Guinea Pig | 23.4 mg/kg | p.o. | ED40 min (Dose required to produce a 40-minute increase in sleep duration)[1] |

| Table 2: Effects of H3 Receptor Agonists on Locomotor Activity and Sleep Parameters | |||||

| Compound | Animal Model | Dosage | Route of Administration | Locomotor Activity | Sleep Parameters |

| (R)-α-Methylhistamine | W/Wv Mice | 6-50 mg/kg | i.p. | No significant change[2] | Not reported in this study |

| SCH 50971 | Guinea Pig | 10 mg/kg | p.o. | Depressed locomotor activity | Increased total sleep time; Decreased beta wave activity in EEG[1] |

| Immepip | Rat | 5 and 10 mg/kg | i.p. | Not reported in this study | Slight, but significant, decrease in sleep onset latency; No significant impact on sleep/wake phases (active awake, drowsiness, slow wave sleep) |

Mechanism of Action: The Histamine H3 Receptor Signaling Pathway

The sedative and hypnotic effects of α-Methylhistamine are mediated through its agonist activity at the histamine H3 receptor. The H3 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gαi/o subunit. Activation of this pathway leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.

Furthermore, the H3 receptor acts as both an autoreceptor on histaminergic neurons and a heteroreceptor on other neuronal populations. As an autoreceptor, its activation by α-Methylhistamine inhibits the synthesis and release of histamine, a neurotransmitter crucial for maintaining wakefulness. As a heteroreceptor, it can also modulate the release of other neurotransmitters involved in arousal, such as acetylcholine, norepinephrine, and serotonin. This dual mechanism of reducing the excitatory histaminergic tone and modulating other arousal systems is believed to be the primary driver of its sedative and hypnotic effects.

Caption: Signaling pathway of α-Methylhistamine leading to sedation.

Experimental Protocols

The sedative and hypnotic effects of α-Methylhistamine in animal models are typically assessed using a battery of behavioral tests. Below are detailed methodologies for key experiments.

Pentobarbital-Induced Sleep Potentiation

This assay is used to evaluate the hypnotic potential of a compound by measuring its ability to prolong sleep induced by a sub-hypnotic or hypnotic dose of pentobarbital (B6593769).

-

Animals: Guinea pigs or mice are commonly used.

-

Housing: Animals should be housed in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.

-

Procedure:

-

Acclimation: Animals are acclimated to the testing room for at least 30 minutes before the experiment.

-

Drug Administration:

-

The test group receives α-Methylhistamine at various doses (e.g., orally or intraperitoneally).

-

The control group receives the vehicle.

-

-

Pentobarbital Injection: After a predetermined pretreatment time (e.g., 30-60 minutes), all animals are administered a hypnotic dose of pentobarbital (e.g., 30-50 mg/kg, i.p.).

-

Assessment of Sleep:

-

Immediately after pentobarbital injection, each animal is placed on its back. The loss of the righting reflex is considered the onset of sleep.

-

The duration of sleep is measured as the time from the loss to the spontaneous recovery of the righting reflex (i.e., the animal can right itself three times within 30 seconds).

-

-

-

Data Analysis: The duration of sleep in the α-Methylhistamine-treated group is compared to the vehicle-treated control group using appropriate statistical tests (e.g., t-test or ANOVA).

Locomotor Activity Assessment (Open-Field Test)

This test is used to assess general locomotor activity and exploratory behavior. A sedative effect is indicated by a decrease in overall movement.

-

Apparatus: An open-field arena, typically a square or circular enclosure with high walls to prevent escape, equipped with an automated tracking system (e.g., infrared beams or video tracking).

-

Procedure:

-

Acclimation: Animals (typically mice or rats) are habituated to the testing room.

-

Drug Administration: Animals are treated with α-Methylhistamine or vehicle.

-

Testing: After the pretreatment period, each animal is individually placed in the center of the open-field arena.

-

Data Collection: Locomotor activity is recorded for a set duration (e.g., 10-30 minutes). Key parameters measured include:

-

Total distance traveled.

-

Horizontal activity (number of beam breaks).

-

Vertical activity (rearing frequency).

-

Time spent in the center versus the periphery of the arena.

-

-

-

Data Analysis: The parameters of the treated group are compared to the control group to determine if there is a statistically significant reduction in locomotor activity.

Caption: Experimental workflow for the Open-Field Test.

Motor Coordination Assessment (Rotarod Test)

This test evaluates motor coordination and balance. A sedative-induced impairment in motor function will result in a decreased ability of the animal to remain on a rotating rod.

-

Apparatus: A rotarod apparatus consisting of a rotating rod, with adjustable speed, divided into lanes for testing multiple animals simultaneously.

-

Procedure:

-

Training: Animals (mice or rats) are trained on the rotarod for one or more sessions to acclimate them to the apparatus and establish a baseline performance. This typically involves placing the animal on the rod at a low, constant speed.

-

Drug Administration: On the test day, animals are administered α-Methylhistamine or vehicle.

-

Testing: At a predetermined time after drug administration, each animal is placed on the rotarod. The rod is then set to accelerate at a constant rate (e.g., from 4 to 40 rpm over 5 minutes).

-

Data Collection: The latency to fall from the rod is recorded for each animal. A cutoff time is usually set (e.g., 300 seconds).

-

-

Data Analysis: The latency to fall for the treated group is compared to the control group. A significant decrease in the latency to fall indicates impaired motor coordination, which can be a sign of sedation.

Conclusion

The available preclinical data indicate that α-Methylhistamine, through its agonist activity at the H3 receptor, possesses sedative and hypnotic properties in animal models. These effects are primarily attributed to the inhibition of histamine release and the modulation of other neurotransmitter systems involved in arousal. While the potentiation of pentobarbital-induced sleep provides quantitative evidence of its hypnotic potential, further studies are warranted to fully characterize its effects on natural sleep architecture and locomotor activity across a range of species and dosages. The experimental protocols outlined in this guide provide a robust framework for future investigations into the sedative and hypnotic effects of α-Methylhistamine and other H3 receptor agonists.

References

- 1. Sch 50971, an orally active histamine H3 receptor agonist, inhibits central neurogenic vascular inflammation and produces sedation in the guinea pig - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Effects of (S)-alpha-fluoromethylhistidine and (R)-alpha-methylhistamine on locomotion of W/Wv mice - PubMed [pubmed.ncbi.nlm.nih.gov]

α-Methylhistamine: A Technical Guide on its Interaction with Neurotransmitter Systems

For Researchers, Scientists, and Drug Development Professionals

Abstract

α-Methylhistamine is a potent and selective agonist for the histamine (B1213489) H3 receptor, a key presynaptic autoreceptor and heteroreceptor in the central nervous system. Its activation leads to the modulation of histamine release and the release of several other major neurotransmitters, including acetylcholine (B1216132), dopamine (B1211576), norepinephrine (B1679862), and serotonin (B10506). This technical guide provides an in-depth overview of the pharmacological properties of α-methylhistamine, its impact on various neurotransmitter systems, and the underlying signaling mechanisms. Detailed experimental protocols for characterizing its activity and quantitative data on its receptor binding affinities and effects on neurotransmitter release are presented to serve as a comprehensive resource for researchers in neuroscience and drug development.

Introduction

α-Methylhistamine is a synthetic derivative of histamine that has been instrumental in the characterization of the histamine H3 receptor.[1] It exists as two enantiomers, (R)-α-methylhistamine and (S)-α-methylhistamine, with the (R)-enantiomer being the more potent and selective H3 receptor agonist. The H3 receptor functions primarily as a presynaptic autoreceptor, inhibiting the synthesis and release of histamine. It also acts as a heteroreceptor on non-histaminergic neurons, where it modulates the release of other neurotransmitters. This dual role makes the H3 receptor an attractive therapeutic target for a variety of neurological and psychiatric disorders. This guide will delve into the technical details of α-methylhistamine's pharmacology and its intricate interactions with key neurotransmitter systems.

Pharmacology of α-Methylhistamine

The primary pharmacological action of α-methylhistamine is its agonist activity at the histamine H3 receptor. The (R)-enantiomer exhibits high affinity and selectivity for this receptor subtype.

Receptor Binding Affinities

The binding affinities of the enantiomers of α-methylhistamine for the four histamine receptor subtypes are summarized in Table 1. The data clearly demonstrates the high selectivity of (R)-α-methylhistamine for the H3 receptor.

| Compound | Receptor | Species | Radioligand | Kᵢ (nM) | Reference |

| (R)-α-Methylhistamine | H3 | Human | [³H]-Nα-methylhistamine | 0.78 | [2] |

| (S)-α-Methylhistamine | H3 | Human | [³H]-Nα-methylhistamine | 75.86 | [2] |

Table 1: Binding Affinities (Kᵢ) of α-Methylhistamine Enantiomers for Human Histamine H3 Receptors.

Impact on Neurotransmitter Systems

As a potent H3 receptor agonist, (R)-α-methylhistamine exerts a significant inhibitory influence on the release of several key neurotransmitters in the central nervous system.

Acetylcholine

Activation of H3 receptors by (R)-α-methylhistamine has been shown to inhibit the release of acetylcholine in various brain regions, including the cortex.[3] This inhibitory effect is mediated by H3 heteroreceptors located on cholinergic nerve terminals. Studies using in vivo microdialysis have demonstrated that local administration of (R)-α-methylhistamine can reduce potassium-evoked acetylcholine release by up to 50%.[3]

Dopamine

The histaminergic and dopaminergic systems are intricately linked. H3 receptor agonists, including α-methylhistamine, have been shown to indirectly reduce dopamine overflow in the ventral striatum by decreasing the activity of cholinergic interneurons.[4] This modulation of the dopaminergic system suggests a potential role for H3 receptor ligands in conditions characterized by dopamine dysregulation.[5]

Norepinephrine

(R)-α-methylhistamine has been demonstrated to cause a dose-dependent reduction in the release of norepinephrine in the rat hippocampus.[6] However, the modulatory role of H3 receptors on norepinephrine release in this region is considered to be minor.[6] In contrast, in the context of myocardial ischemia, H3 receptor activation can inhibit carrier-mediated norepinephrine release.[7]

Serotonin

The interaction between the histamine and serotonin systems is complex. H3 receptor agonists like (R)-α-methylhistamine can decrease the transport of serotonin, suggesting a regulatory role for H3 receptors in serotonergic neurotransmission.[8]

| Neurotransmitter | Effect of (R)-α-Methylhistamine | Brain Region | Experimental Model | Key Findings | Reference |

| Acetylcholine | Inhibition of release | Cortex | Rat (in vivo microdialysis) | Up to 50% inhibition of K⁺-evoked release | [3] |

| Dopamine | Indirect reduction of overflow | Ventral Striatum | Mouse (brain slices) | Inhibition mediated by cholinergic interneurons | [4] |

| Norepinephrine | Reduction of release | Hippocampus | Rat (in vivo microdialysis) | Dose-dependent reduction | [6] |

| Serotonin | Decrease in transport | Hippocampus | Rat (synaptosomes) | Time and concentration-dependent decrease | [8] |

Table 2: Summary of the Effects of (R)-α-Methylhistamine on Neurotransmitter Release.

Signaling Pathways

The effects of α-methylhistamine are mediated through the activation of the H3 receptor, which is a G protein-coupled receptor (GPCR) that primarily couples to the Gαi/o family of G proteins.

H3 Receptor Signaling Cascade

Upon binding of an agonist like α-methylhistamine, the H3 receptor undergoes a conformational change, leading to the activation of the associated Gαi/o protein. This activation results in the dissociation of the Gαi/o subunit from the Gβγ dimer. Both components then initiate downstream signaling cascades:

-

Inhibition of Adenylyl Cyclase: The activated Gαi/o subunit directly inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of cyclic AMP (cAMP).

-

Modulation of Mitogen-Activated Protein Kinase (MAPK) Pathway: H3 receptor activation can also modulate the MAPK/ERK pathway.

-

Activation of Phosphoinositide 3-Kinase (PI3K) Pathway: The PI3K/Akt signaling cascade can also be influenced by H3 receptor activation.

References

- 1. α-Methylhistamine - Wikipedia [en.wikipedia.org]

- 2. benchchem.com [benchchem.com]

- 3. Inhibition of cortical acetylcholine release and cognitive performance by histamine H3 receptor activation in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Histamine H3 Receptors Decrease Dopamine Release in the Ventral Striatum by Reducing the Activity of Striatal Cholinergic Interneurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Histamine H3 receptors, the complex interaction with dopamine and its implications for addiction - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Effect of R-(-)-alpha-methylhistamine and thioperamide on in vivo release of norepinephrine in the rat hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Activation of histamine H3-receptors inhibits carrier-mediated norepinephrine release during protracted myocardial ischemia. Comparison with adenosine A1-receptors and alpha2-adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Histamine Receptors Regulate the Activity, Surface Expression and Phosphorylation of Serotonin Transporters - PMC [pmc.ncbi.nlm.nih.gov]

α-Methylhistamine's Dual Role in the Regulation of Gastric Acid Secretion: A Technical Guide

Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of α-Methylhistamine's regulatory effects on gastric acid secretion. It details the compound's complex mechanism of action, summarizes quantitative data from key studies, outlines experimental protocols, and visualizes the underlying biological pathways and workflows.

Introduction: The Complex Role of Histamine (B1213489) and its Analogs

Histamine is a primary mediator of gastric acid secretion, exerting its effect through the activation of Histamine H2 receptors on parietal cells.[1][2][3][4] The study of histamine's role has been greatly advanced by the use of specific receptor agonists and antagonists. α-Methylhistamine, a synthetic derivative of histamine, has been a crucial pharmacological tool in dissecting the nuanced regulation of this physiological process.[5][6] It is primarily known as a selective agonist for the Histamine H3 receptor, which acts as a presynaptic autoreceptor to inhibit the release of histamine and other neurotransmitters.[6][7] However, evidence also points to its direct action on H2 receptors, leading to a complex, often species-dependent, dual role in modulating gastric acid secretion. This guide explores these multifaceted actions.

Mechanism of Action: A Tale of Two Receptors

α-Methylhistamine's effect on gastric acid secretion is not straightforward and is dictated by its interaction with at least two distinct histamine receptor subtypes: the inhibitory H3 receptor and the stimulatory H2 receptor.

The (R)-enantiomer of α-methylhistamine is a potent and selective agonist for the H3 receptor.[6][8] In the context of the gastric mucosa, H3 receptors are primarily located on presynaptic terminals of enterochromaffin-like (ECL) cells and cholinergic neurons.[9][10]

-

Inhibition of Histamine Release: Activation of H3 receptors on ECL cells inhibits the release of histamine.[10] Since histamine is the main stimulant for parietal cells, this action leads to a reduction in acid secretion. This inhibitory effect is most prominent when secretion is prompted by indirect stimuli that rely on histamine release, such as pentagastrin (B549294) or vagal activation.[7][9]

-

Inhibition of Cholinergic Pathways: H3 receptors are also found on cholinergic nerve endings, where their activation can reduce the release of acetylcholine (B1216132) (ACh), another key secretagogue for parietal cells.[10]

This inhibitory pathway is the dominant effect observed in species such as cats, dogs, rats, and rabbits.[7][9][10]

Contrary to its inhibitory role, α-methylhistamine (specifically Nα-methyl-histamine in some studies) has also been shown to directly stimulate parietal cells.[11][12]

-

Direct Parietal Cell Activation: In isolated rabbit parietal cells, Nα-methyl-histamine was as potent as histamine in stimulating acid secretion. This effect was reversed by the H2 receptor antagonist ranitidine, confirming it was mediated via the H2 receptor.[11] Studies using Chinese hamster ovary (CHO) cells expressing human H2 receptors further demonstrated that Nα-methyl-histamine is a potent H2 agonist, even more so than histamine itself.[13]

-

Species-Specific Stimulation in Mice: In the isolated mouse stomach, (R)-α-methylhistamine was found to increase acid secretion. The proposed mechanism involves H3 receptors on somatostatin-releasing D-cells. By inhibiting the release of somatostatin (B550006) (a key inhibitor of acid secretion), α-methylhistamine effectively removes a brake on the system, leading to a net increase in acid production.[14]

This dual action explains the seemingly contradictory results observed across different experimental models and species.

Signaling Pathways

The opposing effects of α-Methylhistamine are governed by distinct intracellular signaling cascades initiated at the H2 and H3 receptors.

The Histamine H2 receptor on the parietal cell is a G-protein coupled receptor (GPCR) linked to a stimulatory G-protein (Gs). Its activation initiates a cascade that powers the proton pump (H+/K+-ATPase).

Caption: H2 receptor signaling cascade leading to gastric acid secretion.

The Histamine H3 receptor, located on ECL cells or neurons, is coupled to an inhibitory G-protein (Gi). Its activation counteracts the stimulatory pathways by reducing intracellular cAMP levels, thereby decreasing the release of secretagogues like histamine or acetylcholine.

Caption: H3 receptor signaling cascade inhibiting secretagogue release.

Quantitative Data Summary

The effects of α-Methylhistamine on gastric acid secretion have been quantified in various models. The tables below summarize these findings.

Table 1: In Vivo Effects of (R)-α-Methylhistamine on Stimulated Acid Secretion

| Species | Model | Stimulant | (R)-α-Methylhistamine Dose | Effect on Acid Output | Citation |

| Dog | Conscious, Gastric Fistula | 2-deoxy-D-glucose | 0.3 - 0.6 µmol/kg/h (IV) | Up to 60% inhibition | [15] |

| Dog | Anesthetized | Pentagastrin (1 µg/kg/h) | 0.15 µM (plasma conc.) | 44% inhibition | [16] |

| Dog | Anesthetized | Pentagastrin (6 µg/kg/h) | 0.15 µM (plasma conc.) | 19% inhibition (NS) | [16] |

Table 2: In Vitro and Species-Specific Effects of α-Methylhistamine Derivatives

| Compound | Model | Parameter Measured | Concentration | Effect | Citation |

| Nα-methyl-histamine | Isolated Rabbit Parietal Cells | Acid Secretion | 100 µM | As potent as 100 µM Histamine | [11] |

| Nα-methyl-histamine | Isolated Rabbit Parietal Cells | Potentiation of Carbachol | 100 µM | 280% increase | [11] |

| Nα-methyl-histamine | Isolated Rabbit Parietal Cells | Potentiation of Gastrin | 100 µM | 350% increase | [11] |

| (R)-α-methylhistamine | Anesthetized Rat | Basal Acid Secretion | 100 mg/kg (i.g.) | Significant increase | [17] |

| (R)-α-methylhistamine | Isolated Mouse Stomach | Acid Secretion | Not specified | Increased secretion | [14] |

| Nα-methyl-histamine | CHO cells (human H2R) | cAMP Production | 10⁻⁷ M | More potent than histamine | [13] |

Experimental Protocols

Reproducing and interpreting data requires a thorough understanding of the methodologies employed. Below are detailed protocols for key experiments cited in the literature.

This protocol is a common method for evaluating the effects of compounds on gastric acid secretion in a whole-animal model.[18][19][20]

-

Animal Preparation: A rat is anesthetized (e.g., with urethane) to prevent distress and movement. A tracheotomy may be performed to ensure a clear airway.

-

Stomach Cannulation: The stomach is exposed via a midline abdominal incision. A cannula is inserted into the stomach through an incision in the forestomach or esophagus and secured. A second cannula is placed in the pylorus to collect the gastric perfusate.

-

Perfusion: The stomach is continuously perfused with saline or a dilute buffer solution at a constant rate. The perfusate is collected in timed intervals (e.g., every 15 minutes).

-

Stimulation & Drug Administration: After a basal collection period, a secretagogue (e.g., pentagastrin, histamine) is administered, typically via intravenous infusion, to induce a stable level of acid secretion. The test compound (α-Methylhistamine) is then administered.

-

Analysis: The collected samples are analyzed to determine the acid output. The volume of each sample is measured, and the acid concentration is determined by titration with a standardized NaOH solution to a neutral pH (e.g., pH 7.0). Acid output is expressed in µmol H+/min.

Caption: Workflow for in vivo gastric acid measurement in anesthetized rats.

This in vitro method allows for the direct study of substances on the acid-secreting cells, removing systemic influences.[11]

-

Cell Isolation: Parietal cells are isolated from rabbit gastric mucosa. The tissue is minced and subjected to enzymatic digestion with collagenase and EDTA.

-

Enrichment: The cell suspension is enriched for parietal cells using techniques like centrifugal elutriation, which separates cells based on size and density.

-

Cell Culture: The enriched parietal cells are cultured on plates coated with an extracellular matrix like Matrigel, which helps maintain their function.

-

Measurement of Acid Secretion: Acid secretion is indirectly measured by the accumulation of a weak base, ¹⁴C-labeled aminopyrine (B3395922). In an acidic environment (like the intracellular canaliculi of an active parietal cell), aminopyrine becomes protonated and trapped. The amount of trapped radioactivity is proportional to the acid secretory activity.

-

Experimentation: Cells are incubated with various stimulants (histamine, carbachol), inhibitors, and the test compound (Nα-methyl-histamine). The reaction is stopped, cells are processed, and the radioactivity is measured using a scintillation counter.

Summary: A Dual-Action Modulator

α-Methylhistamine's regulation of gastric acid secretion is a prime example of the complexity inherent in physiological control systems. Its effects are highly dependent on the specific receptor subtype engaged (H2 vs. H3) and the species being studied.

-

As an H3 Agonist: It typically acts as an inhibitor of acid secretion in most species (dog, rat, cat) by suppressing the release of histamine from ECL cells.[7][10][15]

-

As an H2 Agonist: It can directly stimulate parietal cells, an effect that is prominent in isolated cell preparations and appears to be the dominant mechanism in mice via an indirect pathway involving somatostatin inhibition.[11][13][14]